{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C21H29Cl2FN2O2 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1590117 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Studies have explored the mechanisms of nucleophilic aromatic substitution reactions, where compounds similar to the one could serve as substrates or intermediates in synthetic chemistry. For example, reactions involving piperidine with nitro-aromatic compounds have been reviewed, highlighting the reaction kinetics and potential for generating various derivatives through substitution reactions (Pietra & Vitali, 1972).
Dopamine D2 Receptor Ligands
Research into the development of novel therapeutic agents for neuropsychiatric disorders has identified structural motifs similar to "{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride" as critical for high affinity to dopamine D2 receptors. These studies provide insights into the pharmacophore design for treating conditions like schizophrenia and depression (Jůza et al., 2022).
Environmental Effects of Organic UV Filters
The environmental impact of organic UV filters, including oxybenzone, has been reviewed, demonstrating the potential ecological concerns related to the use of certain benzyl-derived compounds in sunscreens. This research emphasizes the need for evaluating the environmental safety of chemical compounds (Schneider & Lim, 2019).
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches to the degradation of organic pollutants highlight the application of redox mediators in enhancing the efficiency of enzymes in transforming recalcitrant compounds. Such research underscores the role of chemical structures similar to the one in facilitating or undergoing enzymatic degradation processes (Husain & Husain, 2007).
Synthesis and Application in Medicinal Chemistry
The synthesis and application of specific biphenyl derivatives for pharmaceutical purposes, such as the key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, suggest the relevance of complex amine compounds in drug development (Qiu et al., 2009).
Properties
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2.2ClH/c1-25-20-4-2-3-18(14-24-13-16-9-11-23-12-10-16)21(20)26-15-17-5-7-19(22)8-6-17;;/h2-8,16,23-24H,9-15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITADHCCQHOLXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCNCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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